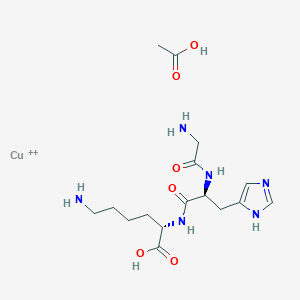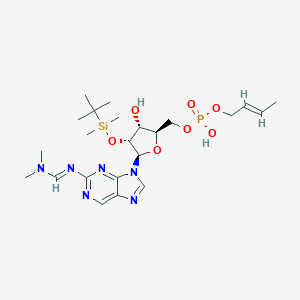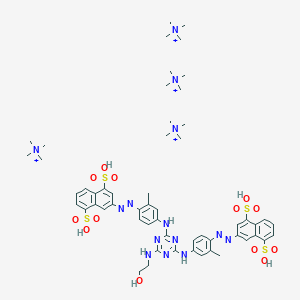![molecular formula C20H32O B237333 2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol CAS No. 126222-05-7](/img/structure/B237333.png)
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
The compound, identified as a derivative of 1,6-Methano[10]annulene, is explored in the synthesis of new chemical derivatives. Oxidation of trimethylsilyl-substituted bicyclo[4.4.1]undeca-1,3,5,7-tetraenes leads to the formation of 1,6-methano[10]annulenes, demonstrating the compound's potential in creating new chemical structures (Neidlein & Wirth, 1986).
X-Ray Crystallography and Structural Analysis
The compound has been used in the context of X-ray crystallography. In a study, the synthesis of related compounds like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its derivatives was followed by X-ray crystallography to establish their relative stereochemistry (Collins, Fallon, & McGeary, 1994).
Chiral Building Blocks in Synthesis
The compound's derivatives have been synthesized for use as chiral building blocks. For example, chiral cyclopentenone building blocks conjugated with tetrahydro- and 2-oxotetrahydrofurans have been developed, illustrating the compound's utility in synthesizing chiral structures (Al’mukhametov, Gimazetdinov, & Miftakhov, 2018).
Microbiological Transformations in Chemistry
The compound has been studied in the context of microbiological transformations. The stereospecific reduction of enantiomers of related compounds to corresponding alcohols by Rhodotorula mucilaginosa showcases its potential in microbiological applications (Siewiński, Dmochowska‐Gladysz, Kołek, Zabża, & Derdziński, 1979).
Catalysis and Stereoselectivity
The compound's derivatives have been used to study stereoselectivity in catalysis. Research on the transition metal-catalyzed transfer of hydrogen to cyclohexanones, where derivatives are reduced to alcohols, reflects its role in understanding stereoselectivity in catalytic processes (Henbest & Zurquiyah, 1974).
Synthesis of Natural Products
The compound has been utilized in synthesizing natural products like cyclohumulanoids. The selective transannular cyclization of humulene 9,10-epoxide to synthesize dl-bicyclohumulenone and dl-africanol demonstrates its application in natural product synthesis (Shirahama, Hayano, Kanemoto, Misumi, Ohtsuka, Hashiba, Furusaki, Murata, Noyori, & Matsumoto, 1980).
Eigenschaften
CAS-Nummer |
126222-05-7 |
|---|---|
Produktname |
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol |
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O/c1-15-7-6-8-16(2)11-13-20(5)14-12-17(19(3,4)21)18(20)10-9-15/h7,11-12,18,21H,6,8-10,13-14H2,1-5H3/b15-7-,16-11-/t18-,20-/m0/s1 |
InChI-Schlüssel |
FSJNSCXEWKRPRT-LLRVMNHDSA-N |
Isomerische SMILES |
C/C/1=C/CC/C(=C\C[C@]2(CC=C([C@@H]2CC1)C(C)(C)O)C)/C |
SMILES |
CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C |
Kanonische SMILES |
CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C |
Synonyme |
palominol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)



![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)

![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)
